
Acetic acid;2-fluorotetradec-11-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-fluorotetradec-11-en-1-ol is an organic compound with the molecular formula C16H29FO2. This compound is characterized by the presence of a fluorine atom attached to a long-chain alcohol, which is further esterified with acetic acid. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-fluorotetradec-11-en-1-ol typically involves the esterification of 2-fluorotetradec-11-en-1-ol with acetic acid. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes, such as the use of solid acid catalysts or enzymatic catalysis. These methods can offer higher yields and selectivity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-fluorotetradec-11-en-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces primary or secondary alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-fluorotetradec-11-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of acetic acid;2-fluorotetradec-11-en-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its reactivity and binding affinity to biological targets, leading to various biological effects. The ester group can undergo hydrolysis to release the active alcohol, which can then interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid;2-chlorotetradec-11-en-1-ol
- Acetic acid;2-bromotetradec-11-en-1-ol
- Acetic acid;2-iodotetradec-11-en-1-ol
Uniqueness
The presence of the fluorine atom in acetic acid;2-fluorotetradec-11-en-1-ol imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These characteristics can enhance its biological activity and make it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
172617-00-4 |
|---|---|
Molekularformel |
C16H31FO3 |
Molekulargewicht |
290.41 g/mol |
IUPAC-Name |
acetic acid;2-fluorotetradec-11-en-1-ol |
InChI |
InChI=1S/C14H27FO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(15)13-16;1-2(3)4/h3-4,14,16H,2,5-13H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
KHZGQZLFSIWGTL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCCCCCC(CO)F.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,3-Phenylene)bis[(4-ethylphenyl)methanone]](/img/structure/B14260236.png)
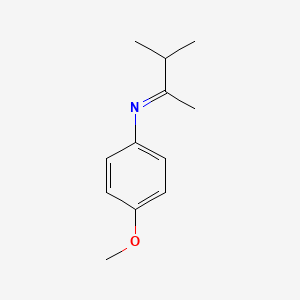
![Propanoic acid, 2-[[[(4-chlorophenyl)amino]carbonyl]oxy]-, (S)-](/img/structure/B14260263.png)
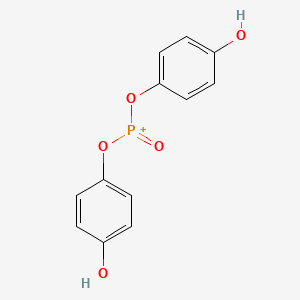

![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
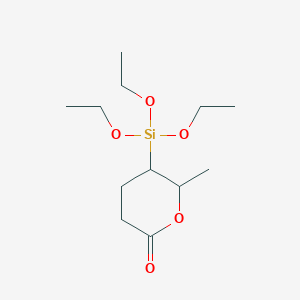
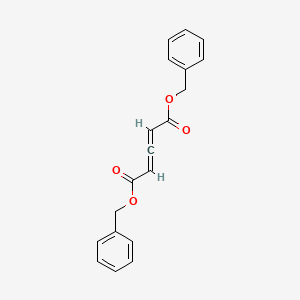
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)
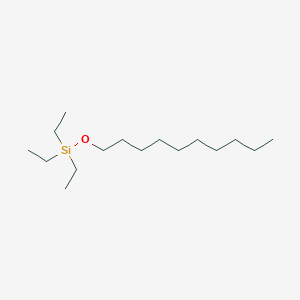
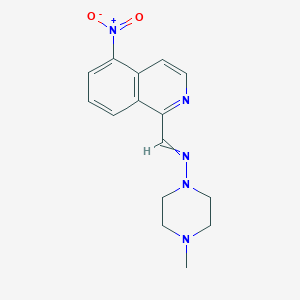
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
